4-Chloro-3-methoxypyridin-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

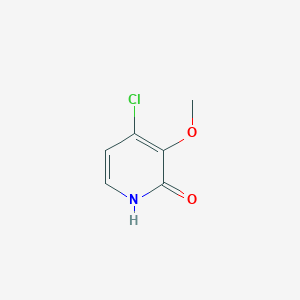

4-Chloro-3-methoxypyridin-2-ol is a chemical compound with the molecular formula C6H6ClNO2 and a molecular weight of 159.57 g/mol It is a pyridine derivative, characterized by the presence of a chlorine atom at the 4-position, a methoxy group at the 3-position, and a hydroxyl group at the 2-position of the pyridine ring

Preparation Methods

The synthesis of 4-Chloro-3-methoxypyridin-2-ol can be achieved through several synthetic routes. One common method involves the chlorination of 3-methoxypyridine followed by hydroxylation. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the hydroxylation step can be carried out using aqueous sodium hydroxide .

For industrial production, the process may involve more efficient and scalable methods. For instance, the use of phosphotungstic acid as a catalyst in the oxidation of 4-chloro-3-methoxy-2-methylpyridine with hydrogen peroxide has been reported. This method offers advantages such as mild reaction conditions, high yield, and environmental friendliness .

Chemical Reactions Analysis

4-Chloro-3-methoxypyridin-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

4-Chloro-3-methoxypyridin-2-ol has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methoxypyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and methoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Chloro-3-methoxypyridin-2-ol can be compared with other pyridine derivatives, such as:

3-Methoxypyridine: Lacks the chlorine atom, resulting in different reactivity and applications.

4-Chloro-2-methoxypyridine: Similar structure but with the methoxy group at a different position, leading to variations in chemical behavior.

4-Chloro-3-methylpyridine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

4-Chloro-3-methoxypyridin-2-ol is a pyridine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

This compound, with the chemical formula C7H8ClNO, is characterized by the presence of a chlorine atom and a methoxy group on the pyridine ring. This unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves inhibiting bacterial growth through interference with cellular processes, potentially involving efflux mechanisms that enhance resistance to other antibiotics .

Antiviral and Anticancer Effects

In addition to its antibacterial properties, this compound has shown potential antiviral and anticancer activities. Studies indicate that it may inhibit viral replication and exert cytotoxic effects on cancer cells. The compound's ability to modulate specific signaling pathways involved in cell proliferation and apoptosis is under investigation, suggesting a multifaceted approach to its therapeutic potential .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial survival and cancer cell proliferation.

- Receptor Modulation : It is hypothesized that this compound interacts with specific receptors, altering downstream signaling cascades that lead to therapeutic effects.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in target cells, contributing to its anticancer effects by promoting apoptosis .

Case Studies and Research Findings

Several studies have examined the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antibacterial efficacy against MRSA with minimal inhibitory concentrations (MIC) below clinically relevant thresholds. |

| Study 2 | Reported antiviral activity against specific viral strains, with IC50 values indicating effective inhibition of viral replication. |

| Study 3 | Investigated cytotoxic effects on various cancer cell lines, showing dose-dependent responses and potential for further development as an anticancer agent. |

Properties

IUPAC Name |

4-chloro-3-methoxy-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-10-5-4(7)2-3-8-6(5)9/h2-3H,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLWTHUQMQRECI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CNC1=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.